molecular formula C23H29FN4O B3016525 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922115-84-2

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B3016525
CAS No.: 922115-84-2
M. Wt: 396.51
InChI Key: KPGVNBVKXWQMTE-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic organic compound designed for research applications. Its structure incorporates a 1-methylindoline moiety linked to a 4-methylpiperazine group via a benzamide chain. The indoline scaffold is a prominent feature in medicinal chemistry, as derivatives of this structure are known to exhibit a broad spectrum of biological activities. Scientific reviews highlight that indole and indoline-based compounds have demonstrated significant potential in areas including antiviral, anticancer, anti-inflammatory, and antimicrobial research . The specific incorporation of a 4-methylpiperazine group is a common strategy in drug design to fine-tune the molecule's physicochemical properties and its interaction with biological targets. The 2-fluoro substitution on the benzamide ring may further influence the compound's lipophilicity and binding affinity. Researchers may find this compound valuable for probing new therapeutic pathways, particularly those involving receptors that recognize such complex heterocyclic systems. This product is intended for non-human research and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)19-5-3-4-6-20(19)24)17-7-8-21-18(15-17)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGVNBVKXWQMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, an indoline moiety, and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and anxiolytic effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H29FN4OC_{23}H_{29}FN_{4}O, with a molecular weight of 396.5 g/mol. The presence of fluorine is significant as it can enhance the pharmacological properties of the compound, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC23H29FN4O
Molecular Weight396.5 g/mol
CAS Number922115-84-2

The biological activity of this compound is likely mediated through its interaction with serotonin receptors, particularly the 5-HT1A receptor. Studies on structurally similar compounds suggest that derivatives of indole and benzamide can act as agonists or antagonists at these receptors, influencing mood and anxiety levels. The piperazine ring may also contribute to the binding affinity and selectivity towards these receptors.

Serotonin Receptor Interaction

Research indicates that compounds similar to this compound exhibit notable interactions with serotonin receptors. For instance, derivatives have been shown to function as selective 5-HT1A receptor agonists, which are crucial for anxiolytic effects.

Case Studies

  • Anxiolytic Effects : In a study focusing on indole derivatives, compounds demonstrated significant anxiolytic properties in animal models. The presence of the piperazine moiety was associated with enhanced receptor binding, leading to improved efficacy in reducing anxiety behaviors.
  • Antitumor Activity : Similar benzamide derivatives have been evaluated for their antitumor potential. For example, Entinostat, another benzamide derivative, showed promising results in inhibiting tumor growth through modulation of histone deacetylases (HDACs).

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally related compounds regarding their biological activities:

Compound NameStructure SimilarityBiological Activity
S-14,506Naphthylpiperazine5-HT1A receptor agonist
DU 125530Indoline derivativeSelective 5-HT1A antagonist
EntinostatBenzamide derivativeAntitumor activity

Pharmacological Implications

The unique combination of functional groups in this compound suggests potential applications in treating mood disorders and anxiety-related conditions. Its fluorinated structure may enhance bioavailability and receptor binding affinity compared to non-fluorinated analogs.

Scientific Research Applications

Anxiolytic Effects

Research indicates that compounds similar to 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide may act as selective serotonin receptor modulators. Specifically, studies suggest that this compound could function as a selective 5-HT1A receptor antagonist, which is beneficial in developing treatments for anxiety disorders. Molecular docking studies have shown promising interactions with serotonin receptors, indicating potential efficacy as an anxiolytic agent.

Antidepressant Properties

In addition to its anxiolytic effects, the compound may also exhibit antidepressant properties. The modulation of serotonin pathways is crucial in mood regulation, and compounds targeting these pathways are often explored for their potential to alleviate depressive symptoms. The structural features of this compound suggest it may influence neurotransmitter systems involved in mood disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the indoline and piperazine derivatives.
  • Coupling reactions to form the final benzamide structure.
    Purification methods such as recrystallization or chromatography are employed to isolate the pure product. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for characterization.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound, focusing on their biological activities:

Study 1: Anxiolytic Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant anxiolytic effects in animal models, correlating with its binding affinity to serotonin receptors. This suggests that this compound could offer similar therapeutic benefits.

Study 2: Neuropharmacological Profiles

Another research effort focused on evaluating the neuropharmacological profiles of indoline derivatives, revealing their potential as effective treatments for mood disorders. The findings support further investigation into the specific mechanisms by which this compound may exert its effects on neurotransmitter systems.

Comparison with Similar Compounds

Key Structural Features :

  • Fluorobenzamide core : Enhances metabolic stability and modulates electronic properties.
  • 4-Methylpiperazine : Improves solubility and may facilitate interactions with cationic binding pockets in enzymes or receptors.

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Fluoro vs. Chloro Substituents

  • Example : 2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide (WDR5-0102)
    • Structural Difference : Chloro substituent replaces fluorine; nitro group added to the phenyl ring.
    • Impact :
  • Metabolic Stability : Nitro groups may introduce metabolic liabilities (e.g., reduction to amines) .
  • Target Specificity : WDR5-0102 is a WD40-repeat protein inhibitor, distinct from the kinase-targeting compounds in .

Methoxy and Trifluoromethyl Groups

  • Example: 2-Methoxy-N-(2-(4-(4-methylpiperazin-1-yl)phenylamino)ethylthio)benzamide (1d) Structural Difference: Methoxy group replaces fluorine; benzothiazole-thioether side chain. Impact:
  • Synthetic Yield : 75.47% yield, higher than some fluoro derivatives (e.g., CCG258205 at 24%) .

Variations in Side-Chain Moieties

Indolin vs. Pyridyl Groups

  • Examples : CCG258205 (14an) and CCG258206 (14ap)
    • Structural Difference : Pyridyl-ethyl groups replace the indolin-piperazine-ethyl chain.
    • Impact :
  • Potency : Pyridyl derivatives (e.g., CCG258206) show higher synthetic yields (90%) and potent G protein-coupled receptor kinase 2 (GRK2) inhibition (IC₅₀ < 10 nM) .
  • Selectivity: Indolin-piperazine combinations may target non-GRK pathways (e.g., serotonin or dopamine receptors due to indole’s prevalence in CNS targets) .

Heterocyclic Additions (Benzoxazole, Thiazole)

  • Example : 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide
    • Structural Difference : Benzooxazolyl and hydroxy groups replace indolin-piperazine.
    • Impact :
  • Bioavailability : Hydroxy groups may reduce blood-brain barrier penetration but improve aqueous solubility .
  • Target Engagement : Benzooxazole’s planar structure favors interactions with aromatic residues in enzymes (e.g., kinases) .

Pharmacokinetic and Physicochemical Properties

Compound logP Solubility (mg/mL) HPLC Purity Synthetic Yield
Target Compound (C₂₃H₂₉FN₄O) ~2.8* <0.1* >95%* Not reported
CCG258206 (14ap) ~3.1 0.15 >95% 90%
WDR5-0102 ~3.5 <0.05 >95% Not reported
1d ~2.5 0.3 >95% 75.47%

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s indolin-piperazine side chain balances moderate lipophilicity and solubility.
  • Pyridyl derivatives (e.g., CCG258206) exhibit superior solubility due to polar pyridine nitrogen .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a substituted ethylamine intermediate containing indoline and piperazine moieties. Key steps include:

  • Nucleophilic substitution : React 1-methylindolin-5-amine with 4-methylpiperazine in the presence of a coupling agent (e.g., EDCI/HOBt) to form the ethylamine backbone .
  • Amide bond formation : Use 2-fluorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) with the amine intermediate.
  • Yield optimization : Employ microwave-assisted synthesis or transition metal catalysts (e.g., Pd-mediated cross-coupling) to reduce reaction time and improve purity. Monitor progress via TLC (silica gel, chloroform:methanol 9:1) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the fluorobenzamide, indoline, and piperazine moieties. Key signals include:
  • Fluorine-coupled aromatic protons (δ 7.2–7.8 ppm for benzamide).
  • Piperazine N–CH3_3 singlet (δ 2.3 ppm) and indoline methyl (δ 1.5 ppm) .
    • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ ~465 g/mol) and fragmentation patterns.
    • X-ray crystallography : Resolve stereochemistry and confirm piperazine conformation using single-crystal diffraction (e.g., CCDC deposition codes from studies like ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-fluoro and 4-methylpiperazine groups in biological activity?

Methodological Answer:

  • Analog synthesis : Replace the 2-fluoro group with Cl, Br, or H, and substitute 4-methylpiperazine with morpholine or thiomorpholine.
  • Biological assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) via radioligand binding assays (IC50_{50} determination) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of analogs with receptor active sites. Focus on hydrogen bonding (fluoro group) and hydrophobic interactions (piperazine methyl) .

Q. What experimental strategies can resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

  • Standardize assay conditions : Use uniform buffer pH (7.4), temperature (37°C), and enzyme concentrations (e.g., acetylcholinesterase at 0.1 U/mL).
  • Control for off-target effects : Include inhibitors of related enzymes (e.g., butyrylcholinesterase) to validate specificity.
  • Dose-response curves : Perform triplicate measurements across 8–10 concentrations (1 nM–100 μM) to calculate accurate IC50_{50} values. Reference PubChem bioactivity data (AID 1259401) for benchmarking .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Crystal structure analysis : Identify vulnerable sites (e.g., labile N-methyl groups) using X-ray data (e.g., piperazine ring puckering in ).
  • Metabolic masking : Introduce electron-withdrawing groups (e.g., CF3_3) or steric hindrance near metabolic hotspots.
  • In vitro stability assays : Incubate derivatives with liver microsomes (human CYP3A4) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

  • Detailed protocols : Specify reaction stoichiometry (1:1.2 molar ratio for amine:benzoyl chloride), solvent purity (HPLC-grade THF), and inert atmosphere (N2_2/Ar).
  • Cross-lab validation : Share samples for interlaboratory NMR and HPLC comparisons (≥95% purity, C18 column, acetonitrile:water gradient) .

Q. How can in silico models predict the compound’s pharmacokinetic properties?

  • Software tools : Use SwissADME to estimate logP (predicted ~2.8), BBB permeability (+), and CYP450 interactions.
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess membrane penetration and protein binding stability .

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